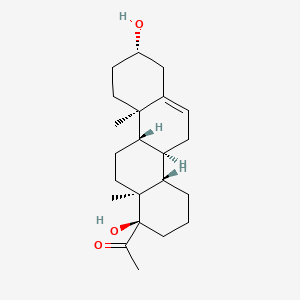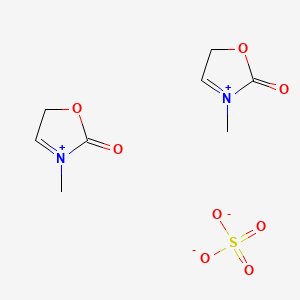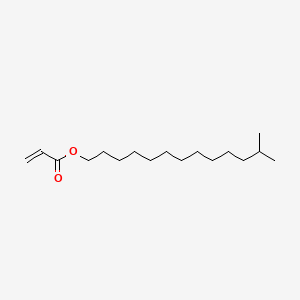
8-Cycloheptadecen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cycloheptadecen-1-one is an organic compound with the molecular formula C17H30O. It is a cyclic ketone, specifically a macrocyclic ketone, which means it contains a large ring structure with a ketone functional group. This compound is known for its distinctive musky odor and is often used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Cycloheptadecen-1-one can be synthesized through various methods, one of which involves the ring-closing metathesis of long-chain alkenes. This reaction is typically catalyzed by ruthenium-based catalysts and is carried out under mild conditions . Another method involves the oxidation of cycloheptadecanol, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as civet musk. The compound is isolated and characterized using techniques like gas chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
8-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
8-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other macrocyclic compounds.
Biology: Studied for its role in pheromone signaling in animals.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the fragrance industry due to its musky odor
Wirkmechanismus
The mechanism of action of 8-Cycloheptadecen-1-one involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its musky odor. The compound’s molecular structure allows it to fit into specific receptor sites, activating these receptors and initiating the olfactory response .
Vergleich Mit ähnlichen Verbindungen
8-Cycloheptadecen-1-one is similar to other macrocyclic ketones such as:
Civetone: Another musky-smelling compound used in fragrances.
Muscone: A macrocyclic ketone with a similar odor profile.
Cyclopentadecanone: A smaller macrocyclic ketone with a less intense odor .
Uniqueness
What sets this compound apart is its specific ring size and the position of the double bond, which contribute to its unique olfactory properties and make it highly valued in the fragrance industry .
Eigenschaften
CAS-Nummer |
4598-76-9 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
(8E)-cycloheptadec-8-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1,3H,2,4-16H2/b3-1+ |
InChI-Schlüssel |
QSWNSWNAYLZTEC-HNQUOIGGSA-N |
Isomerische SMILES |
C1CCCCC(=O)CCCCCC/C=C/CCC1 |
Kanonische SMILES |
C1CCCCC(=O)CCCCCCC=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





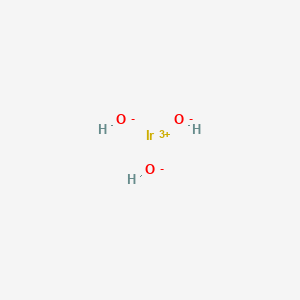
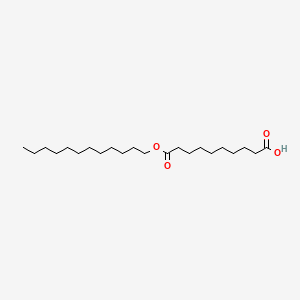
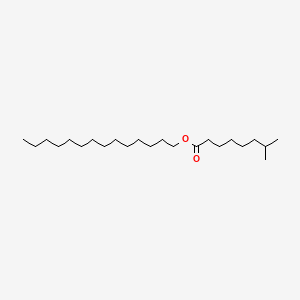
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
